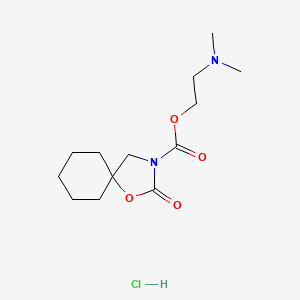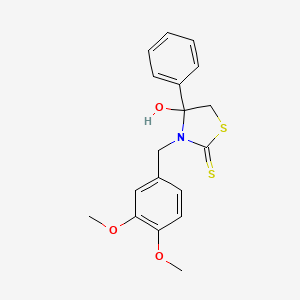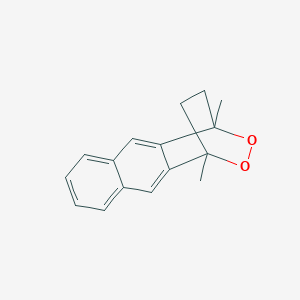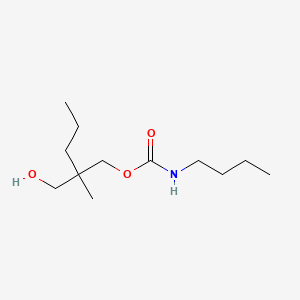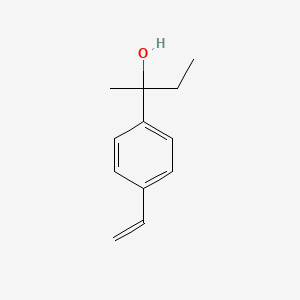
2-(4-Ethenylphenyl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethenylphenyl)butan-2-ol is an organic compound with the molecular formula C12H16O. It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is also known by its IUPAC name, 2-(4-Vinylphenyl)-2-butanol .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(4-Ethenylphenyl)butan-2-ol involves the Grignard reaction. In this process, a Grignard reagent, such as phenylmagnesium bromide, reacts with a suitable carbonyl compound like 4-vinylbenzaldehyde. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 2-(4-Ethenylphenyl)butan-2-one. This process uses a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures to reduce the ketone to the corresponding alcohol .
化学反应分析
Types of Reactions
2-(4-Ethenylphenyl)butan-2-ol undergoes various chemical reactions, including:
Reduction: It can be reduced to form hydrocarbons using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromic acid, PCC
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products
Oxidation: 2-(4-Ethenylphenyl)butan-2-one
Reduction: Hydrocarbons
Substitution: Halogenated derivatives
科学研究应用
2-(4-Ethenylphenyl)butan-2-ol has various applications in scientific research:
作用机制
The mechanism of action of 2-(4-Ethenylphenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the vinyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with biological molecules .
相似化合物的比较
Similar Compounds
2-Butanol: A simple secondary alcohol with similar reactivity but lacks the vinyl group.
4-Vinylphenol: Contains the vinyl group but lacks the secondary alcohol functionality.
2-(4-Ethenylphenyl)ethanol: Similar structure but with a primary alcohol instead of a secondary alcohol.
Uniqueness
2-(4-Ethenylphenyl)butan-2-ol is unique due to the presence of both a vinyl group and a secondary alcohol. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
属性
CAS 编号 |
23679-26-7 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC 名称 |
2-(4-ethenylphenyl)butan-2-ol |
InChI |
InChI=1S/C12H16O/c1-4-10-6-8-11(9-7-10)12(3,13)5-2/h4,6-9,13H,1,5H2,2-3H3 |
InChI 键 |
KTHIEJGXPMUALT-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C1=CC=C(C=C1)C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


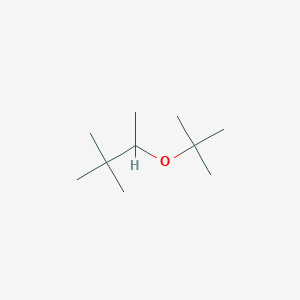
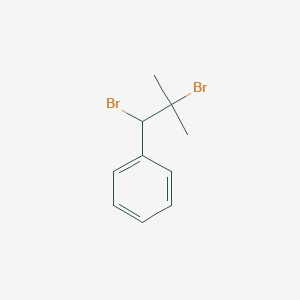
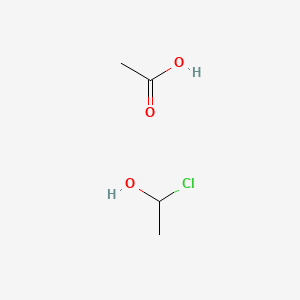
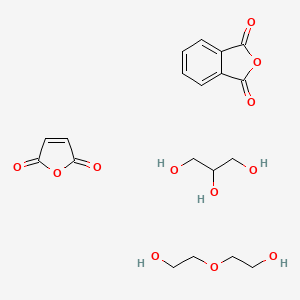
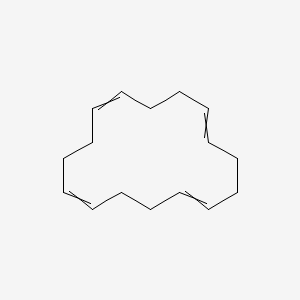
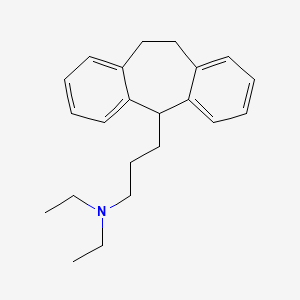
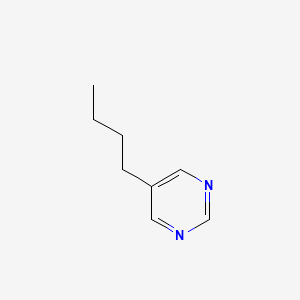
![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
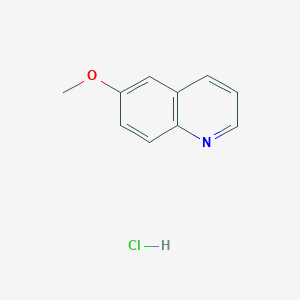
![Bicyclo[3.2.1]octane-2,3,4-trione](/img/structure/B14691979.png)
